molecular formula C16H16ClNO4 B214200 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Cat. No. B214200
M. Wt: 321.75 g/mol
InChI Key: DUWVONVQYZGGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide (CDM) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CDM is a benzamide derivative that has been synthesized using various methods.

Scientific Research Applications

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer properties and has been studied for its potential use as an anticancer agent. 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has also been shown to have antifungal properties and has been studied for its potential use as an antifungal agent. Additionally, 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has also been shown to inhibit the growth of fungi by inhibiting the synthesis of ergosterol, a component of the fungal cell membrane. Additionally, 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has also been shown to inhibit the growth of fungi by inhibiting the synthesis of ergosterol. Additionally, 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has several advantages in lab experiments. It is relatively easy to synthesize and has been shown to have anticancer and antifungal properties. However, there are also limitations to using 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide in lab experiments. 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has not been extensively studied in vivo, and its potential toxicity is not fully understood.

Future Directions

There are several future directions for the study of 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide. One potential direction is the study of its potential use as an anticancer agent. Further research is needed to understand the mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide and its potential toxicity. Additionally, the potential use of 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide as an antifungal and anti-inflammatory agent should be further explored. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide.

Synthesis Methods

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzoic acid with 2,4-dimethoxyaniline followed by reduction with tin and hydrochloric acid. Another method involves the reaction of 2-methoxy-5-nitrobenzoic acid with 2,4-dimethoxyaniline in the presence of a catalyst such as copper(I) iodide. 5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has also been synthesized using a one-pot reaction of 2-methoxy-5-nitrobenzoic acid, 2,4-dimethoxyaniline, and phosphorus oxychloride.

properties

Product Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H16ClNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)12-8-10(17)4-7-14(12)21-2/h4-9H,1-3H3,(H,18,19)

InChI Key

DUWVONVQYZGGOD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)OC

Origin of Product

United States

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